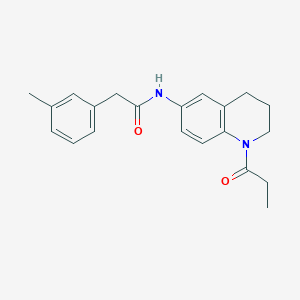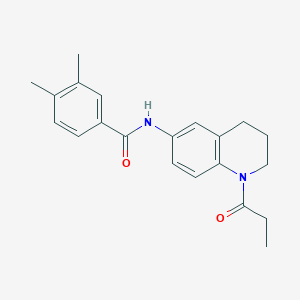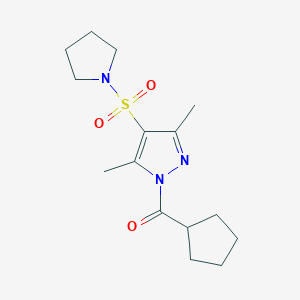
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (MPTQA) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. MPTQA is a widely studied compound due to its unique structure, which enables it to interact with other molecules in a variety of ways. MPTQA is a molecule that has been found to possess a range of interesting properties, such as its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. Furthermore, MPTQA has been studied for its potential applications in drug development, as well as its potential use as a therapeutic agent.
Mécanisme D'action
The exact mechanism by which 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its various effects is still not fully understood. However, it is believed that 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative damage to cells. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Finally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an anti-tumor agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential effects on a variety of biochemical and physiological processes. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been found to possess antioxidant activity, as well as anti-inflammatory and anti-tumor activity. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been found to possess antiviral activity, as well as to possess neuroprotective and cardioprotective activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments has several advantages. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is relatively easy to synthesize and is available commercially at a low cost. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are some limitations to the use of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a relatively large molecule, which can make it difficult to dissolve in aqueous solutions and can make it difficult to measure accurately.
Orientations Futures
There are a number of potential future directions for the research of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For example, further research could be conducted to explore the potential applications of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in drug development, as well as to explore the potential therapeutic uses of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. Additionally, further research could be conducted to explore the potential mechanisms of action of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, as well as to explore the potential biochemical and physiological effects of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. Finally, further research could be conducted to explore the potential advantages and limitations of using 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments.
Méthodes De Synthèse
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be synthesized in a variety of ways. The most common method of synthesizing 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is via a reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate. This reaction is catalyzed by a strong base, such as potassium hydroxide, and yields 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide as the main product. Other methods of synthesizing 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide include the reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a palladium catalyst, as well as a reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a ruthenium catalyst.
Applications De Recherche Scientifique
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied extensively in the scientific community due to its potential applications in various fields. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent. Furthermore, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential applications in drug development, as well as its potential use as a therapeutic agent.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-21(25)23-11-5-8-17-14-18(9-10-19(17)23)22-20(24)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHELRUDGIHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)
![2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499744.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)


![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)
